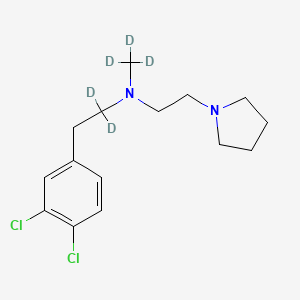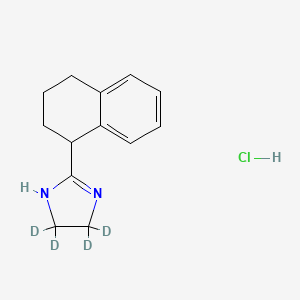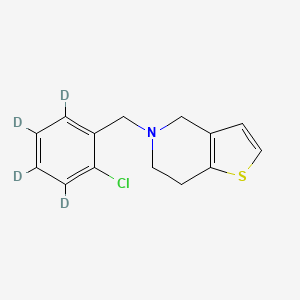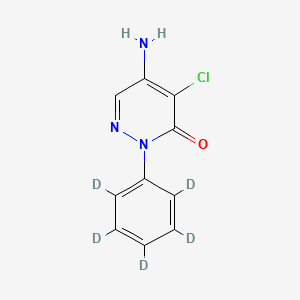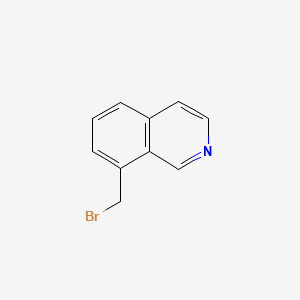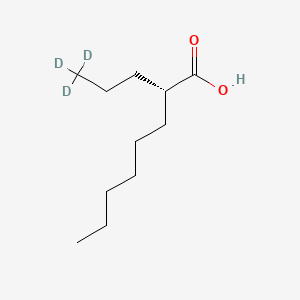
S-(+)-Arundic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(+)-Arundic Acid-d3, also known as this compound, is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 189.313. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neuroprotective Agent in Neurological Disorders
S-(+)-Arundic Acid, also known as Arundic Acid, has been researched for its potential as a neuroprotective agent. It has been tested in vitro and in vivo for modulating astrocyte activation and inhibiting the synthesis of the S-100β protein, which is associated with inducing neuronal death. This has implications for treating acute ischemic stroke and other neurodegenerative diseases like amyotrophic lateral sclerosis, Alzheimer's disease, and Parkinson's disease (Fernandes & Ingle, 2013).
Improving Physicochemical Properties for Pharmaceutical Preparations
The physicochemical properties of Arundic Acid, such as low aqueous solubility and bitter taste, have been improved for pharmaceutical applications through complexation with hydrophilic cyclodextrins. This enhances its solubility and masks its taste, which is crucial for developing effective pharmaceutical preparations (Miyamoto et al., 2011).
Treatment of Cerebral White Matter Lesions
Research has shown that Arundic Acid can suppress the increase of S100 protein-immunoreactive astroglia and white matter lesions in rats with chronic cerebral hypoperfusion. This indicates its potential usefulness in treating cerebrovascular white matter lesions, particularly when administered in the early stages after the occurrence of such conditions (Ohtani et al., 2007).
Application in Acute Subdural Hematomas
Arundic Acid has been studied for its effectiveness in reducing infarction volumes and numbers of apoptotic cells in rats with acute subdural hematomas. It achieves this by decreasing the expression of S100 protein produced by activated astrocytes around ischemic lesions. This suggests its potential application in treating injuries related to acute subdural hematomas (Wajima et al., 2013).
Therapeutic Strategies for Parkinson’s Disease
In a Parkinson’s disease mouse model, Arundic Acid demonstrated protective effects against MPTP-induced neuronal damage in the striatum and substantia nigra. This suggests that strategies targeting astrocytic modulation with Arundic Acid could restore the functional capacity of surviving dopaminergic neurons in Parkinson’s disease (Oki et al., 2008).
Ameliorating Cerebral Amyloidosis and Gliosis in Alzheimer’s Disease
Arundic Acid has been found to significantly ameliorate β-amyloid deposits and associated reactive gliosis in transgenic mice models of Alzheimer’s disease. This underscores its potential as a therapeutic agent for Alzheimer's disease, particularly in managing cerebral amyloidosis and gliosis (Mori et al., 2006).
特性
IUPAC Name |
(2S)-2-(3,3,3-trideuteriopropyl)octanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-5-6-7-9-10(8-4-2)11(12)13/h10H,3-9H2,1-2H3,(H,12,13)/t10-/m0/s1/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMCMYLORLIJX-XBKOTWQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC[C@@H](CCCCCC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
